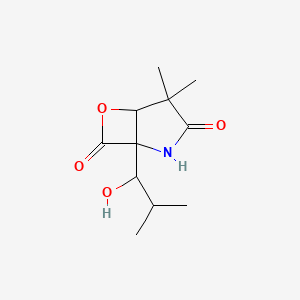

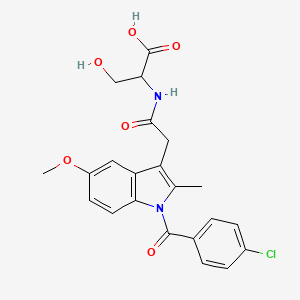

alpha-Methyl omuralide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La alfa-metil omuralida es un potente inhibidor de la función del proteasoma. Es un derivado sintético de la omuralida, que se conoce por su capacidad para inhibir selectivamente los proteasomas. Los proteasomas son complejos proteicos que degradan proteínas innecesarias o dañadas mediante proteólisis, una reacción química que rompe los enlaces peptídicos. La inhibición de los proteasomas tiene implicaciones significativas en varios procesos biológicos y enfermedades, particularmente en el tratamiento del cáncer.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la alfa-metil omuralida implica un enfoque estereocontrolado y práctico. Un método eficiente comienza con la conversión de prolina a alfa-metil-L-prolina a través de una serie de pasos que involucran cloral, bromuro de metilo y HCl acuoso . Este método garantiza altos rendimientos y facilidad de escalado, lo que lo hace adecuado para la producción a gran escala .

Métodos de producción industrial

La producción industrial de alfa-metil omuralida sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de técnicas avanzadas, como reactores de flujo continuo y síntesis automatizada, puede mejorar aún más la eficiencia de la producción.

Análisis De Reacciones Químicas

Tipos de reacciones

La alfa-metil omuralida experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro, a menudo utilizando reactivos como halógenos o agentes alquilantes.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de la alfa-metil omuralida incluyen:

Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno

Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio

Agentes sustituyentes: Halógenos, agentes alquilantes

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

La alfa-metil omuralida tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Química: Utilizada como herramienta para estudiar la inhibición del proteasoma y sus efectos sobre la degradación de proteínas.

Biología: Ayuda a comprender el papel de los proteasomas en los procesos celulares y las enfermedades.

Industria: Utilizada en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a los proteasomas.

Mecanismo De Acción

La alfa-metil omuralida ejerce sus efectos inhibiendo selectivamente la función del proteasoma. Los proteasomas son responsables de degradar las proteínas innecesarias o dañadas, y su inhibición conduce a la acumulación de estas proteínas, interrumpiendo los procesos celulares. El compuesto se une a los sitios activos del proteasoma, impidiendo la degradación de las proteínas y provocando la muerte celular, particularmente en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

Omuralida: El compuesto principal del que se deriva la alfa-metil omuralida.

Salinosporamida A: Otro potente inhibidor del proteasoma con un mecanismo de acción similar.

Bortezomib: Un conocido inhibidor del proteasoma utilizado en la terapia contra el cáncer.

Singularidad

La alfa-metil omuralida es única debido a su alta selectividad y potencia como inhibidor del proteasoma. Su ruta sintética permite altos rendimientos y facilidad de producción, lo que la convierte en un compuesto valioso para aplicaciones de investigación y terapéuticas .

Propiedades

IUPAC Name |

1-(1-hydroxy-2-methylpropyl)-4,4-dimethyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-5(2)6(13)11-7(16-9(11)15)10(3,4)8(14)12-11/h5-7,13H,1-4H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIBAAAUUBBTJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C12C(C(C(=O)N1)(C)C)OC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12295650.png)

![[2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane](/img/structure/B12295666.png)

![4-(2-{2-chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B12295712.png)